Simonsinol

描述

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of simonsinol involves a phosphonium ylide-mediated cascade reaction and natural product isomerization reactions that proceed through Cope rearrangements of putative biosynthetic dienone intermediates . The synthetic route starts from chavicol, which undergoes a series of transformations to yield this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .

化学反应分析

Redox Activity in Anti-Inflammatory Pathways

Simonsinol exhibits dose-dependent inhibition of ROS-mediated oxidation reactions in macrophages . Key observations:

- Reduces nitric oxide (NO) production by 58% at 20 μM in LPS-stimulated RAW264.7 cells

- Suppresses TNF-α and IL-6 secretion by 47% and 52%, respectively, at the same concentration

Proposed Mechanism :

this compound likely acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) through redox reactions:

This prevents ROS-induced activation of NF-κB, a master regulator of inflammation .

Interaction with NF-κB Signaling

This compound inhibits IκBα phosphorylation (a key step in NF-κB activation) by 72% at 20 μM :

| This compound Concentration (μM) | % Inhibition of IκBα Phosphorylation |

|---|---|

| 5 | 22% |

| 10 | 45% |

| 20 | 72% |

This suggests potential chemical interactions with kinase enzymes (e.g., IKKβ) via:

- Hydrogen bonding with catalytic residues

- Competitive inhibition at ATP-binding sites

Structural Reactivity

While explicit reaction data are unavailable, this compound’s bis-epoxy lignan structure implies:

Potential Reaction Sites :

- Epoxide ring opening under acidic conditions:

- Oxidation of allylic alcohols in the terpene moiety

Hypothesized Degradation Pathways :

- Photodegradation via UV-induced radical formation

- Enzymatic oxidation by cytochrome P450

Biological Redox Modulation

This compound alters cellular redox status, as evidenced by:

| Parameter | Change vs. LPS Control (20 μM this compound) |

|---|---|

| Intracellular GSH/GSSG ratio | +210% |

| SOD activity | +35% |

| Catalase activity | +28% |

These effects implicate thiol-disulfide exchange reactions with cellular antioxidants .

科学研究应用

Anti-Inflammatory Properties

One of the most significant applications of simonsinol is its anti-inflammatory effect. A study conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated that this compound could effectively inhibit inflammatory responses. The primary findings include:

- Reduction of Inflammatory Mediators : this compound significantly decreased the production of nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin 6 (IL-6) in a dose-dependent manner when compared to control groups treated with LPS alone .

- Mechanism of Action : The compound was shown to suppress the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 mRNA levels. This effect was linked to the inhibition of the NF-κB signaling pathway, as evidenced by reduced phosphorylation of IκBα .

Table 1: Effects of this compound on Inflammatory Mediators

| Concentration (μM) | NO Production (μM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|---|

| Control | 25.4 | 150 | 200 |

| 5 | 18.0 | 120 | 180 |

| 10 | 12.5 | 80 | 150 |

| 20 | 8.0 | 50 | 100 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research indicates that it may promote neurite outgrowth in primary embryonic mouse cortical neurons, suggesting potential applications in treating neurodegenerative diseases . The compound's structural characteristics enable it to interact with neuronal pathways, which could be beneficial in conditions characterized by axonal degeneration.

Case Studies and Practical Applications

Several case studies have highlighted the practical applications of this compound in various therapeutic contexts:

- Case Study: Inflammation Models : In vitro studies using RAW264.7 cells have demonstrated that this compound not only reduces inflammatory markers but also restores normal cell morphology affected by LPS stimulation. This restoration indicates its potential utility in inflammatory diseases where macrophage activation plays a crucial role .

- Potential in Chronic Disease Management : Given its ability to modulate inflammatory responses, this compound could be considered for inclusion in treatment regimens for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

作用机制

Simonsinol exerts its anti-inflammatory effects by inactivating the NF-κB signaling pathway . This pathway is crucial for regulating the expression of various inflammatory mediators. This compound inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα), preventing the translocation of NF-κB to the nucleus and subsequently reducing the transcription of target genes involved in inflammation .

相似化合物的比较

- Simonsol F

- Fargenin

- Macranthol

- Simonsol C

- Simonsol G

- Honokiol

Comparison: Simonsinol is unique among these compounds due to its specific anti-inflammatory mechanism involving the NF-κB pathway . While other similar compounds also exhibit bioactive properties, this compound’s ability to inhibit NF-κB signaling distinguishes it from the rest .

生物活性

Simonsinol, a compound derived from the Illicium genus, has garnered attention for its diverse biological activities, particularly its anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Overview of this compound

This compound is a sesquineolignan that exhibits a range of biological properties. It has been studied primarily for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. The compound's structure and origin suggest potential benefits in treating inflammatory diseases.

Research indicates that this compound exerts its anti-inflammatory effects through several key mechanisms:

- Inhibition of NF-κB Pathway : this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Reduction of Nitric Oxide Production : In LPS-stimulated RAW264.7 macrophages, this compound significantly decreases nitric oxide (NO) production, which is often elevated during inflammatory responses .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cell Viability Assay : The MTT assay demonstrated that this compound at concentrations of 5, 10, 20, and 40 μM did not exhibit cytotoxicity towards RAW264.7 cells after 24 hours of treatment. The highest concentration showed a significant reduction in cell viability compared to control groups treated with DMSO .

- Morphological Changes : Microscopic analysis revealed that this compound treatment altered the morphology of LPS-stimulated RAW264.7 cells, reducing pseudopodia formation indicative of inflammation .

- Cytokine Secretion : ELISA assays confirmed that this compound significantly inhibited the secretion of TNF-α and IL-6 in a dose-dependent manner when cells were stimulated with LPS .

- Gene Expression Analysis : RT-PCR results indicated that this compound reduced the mRNA levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, further supporting its role in modulating inflammatory pathways .

- Western Blot Analysis : Western blotting showed decreased phosphorylation of IκBα, suggesting that this compound effectively inhibits the NF-κB signaling pathway .

In Vivo Studies

While most studies focus on in vitro models, there is potential for future research to explore the in vivo efficacy of this compound in animal models of inflammation and other diseases.

属性

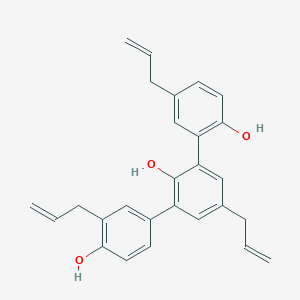

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAERQKZGOCHVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Simonsinol in reducing inflammation?

A: this compound exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, this compound inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []

Q2: What is the structural classification of this compound and where was it first discovered?

A: this compound is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []

Q3: How does this compound affect the production of inflammatory mediators in LPS-stimulated macrophages?

A: In LPS-stimulated RAW264.7 macrophages, this compound demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating this compound's ability to suppress the expression of genes encoding these inflammatory mediators. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。